molecular formula C9H11N3 B13916631 N,1-Dimethyl-1H-indazol-5-amine

N,1-Dimethyl-1H-indazol-5-amine

Cat. No.: B13916631
M. Wt: 161.20 g/mol
InChI Key: RXIZFSHZAUYHFD-UHFFFAOYSA-N
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Description

N,1-Dimethyl-1H-indazol-5-amine is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.20 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

N,1-dimethylindazol-5-amine

InChI

InChI=1S/C9H11N3/c1-10-8-3-4-9-7(5-8)6-11-12(9)2/h3-6,10H,1-2H3

InChI Key

RXIZFSHZAUYHFD-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)N(N=C2)C

Origin of Product

United States

Significance of the Indazole Scaffold in Contemporary Research

The indazole scaffold, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in modern medicinal chemistry and drug discovery. researchgate.netresearchgate.netnih.gov Its unique structural and chemical properties, including the existence of different tautomeric forms, make it a versatile building block for the synthesis of a wide array of biologically active compounds. researchgate.netaustinpublishinggroup.com The significance of the indazole nucleus is underscored by its presence in numerous commercially available drugs and clinical candidates, highlighting its therapeutic potential across various disease areas. researchgate.netpnrjournal.comnih.gov

Indazole-containing derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anti-HIV, antiarrhythmic, and antitumor properties. researchgate.netnih.govnih.gov This wide range of biological effects has fueled extensive research into the synthesis and functionalization of the indazole ring system. austinpublishinggroup.com The ability of the indazole scaffold to serve as a "privileged structure" allows it to interact with multiple biological targets, making it a valuable framework for the development of novel therapeutic agents. researchgate.netnih.gov Researchers are continually exploring new indazole derivatives to address unmet medical needs, particularly in the development of new anticancer agents to overcome drug resistance. researchgate.net

Historical Context of Indazole Derivative Exploration

The exploration of indazole derivatives dates back to the work of Emil Fischer, who first defined the indazole structure as a pyrazole (B372694) ring fused to a benzene (B151609) ring. pnrjournal.com While the indazole ring system is not commonly found in nature, synthetic chemists have been actively developing new methods to construct and modify this scaffold for several decades. nih.govaustinpublishinggroup.com The initial interest in indazoles was driven by their interesting chemical properties, but the discovery of their pharmacological potential significantly accelerated research in this area. austinpublishinggroup.com

A pivotal moment in the history of indazole derivatives was the discovery of their diverse biological activities. This led to a surge in the synthesis and evaluation of a vast number of substituted indazoles. austinpublishinggroup.com Over the years, this exploration has yielded several important drugs. For instance, Benzydamine was developed as an anti-inflammatory agent, and Granisetron emerged as a potent 5-HT3 receptor antagonist for managing chemotherapy-induced nausea and vomiting. pnrjournal.comwikipedia.org The progress in understanding the structure-activity relationships of indazole derivatives has been documented in various reviews, with a significant focus on their therapeutic applications from 1966 to the present day. researchgate.netnih.gov This historical journey highlights the evolution of indazole chemistry from a fundamental area of study to a critical component of modern drug discovery.

Current Research Landscape and the Role of N,1 Dimethyl 1h Indazol 5 Amine

Strategies for Indazole Core Formation

The construction of the fundamental indazole ring system can be achieved through a variety of synthetic routes, broadly categorized into cyclization reactions of appropriately substituted aromatic precursors and modern metal-catalyzed cross-coupling and C-H functionalization approaches.

Cyclization Reactions and Precursor Approaches

Classical methods for indazole synthesis often rely on the cyclization of ortho-substituted benzene (B151609) derivatives. A common strategy involves the condensation of 2-halobenzaldehydes or ketones with hydrazine (B178648), which upon heating, yields the 1H-indazole core. chemicalbook.com For instance, the reaction of 2-fluorobenzonitrile (B118710) with hydrazine hydrate (B1144303) in refluxing n-butanol has been utilized to produce 3-aminoindazole. chemicalbook.com Similarly, 2-formylcyclohexanone can be condensed with hydrazine and subsequently dehydrogenated over a palladium-on-carbon catalyst to form 1H-indazole. chemicalbook.com

Another well-established precursor approach is the diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid, leading to ring closure and the formation of 1H-indazole. chemicalbook.com This diazotization-cyclization protocol has also been successfully applied to o-alkynylanilines to furnish 3-substituted 1H-indazoles. chemicalbook.com Furthermore, the ring opening of isatin (B1672199) to aminophenylglyoxylic acid, followed by diazotization and reductive cyclization, provides a route to 1H-indazole-3-carboxylic acid. chemicalbook.com

More contemporary methods include one-pot syntheses, such as the copper-catalyzed amination of 2-haloacetophenones with methylhydrazine, followed by intramolecular dehydration-cyclization. chemicalbook.com The reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives offers a metal-free alternative for the synthesis of indazoles in high yields. organic-chemistry.org

The Cadogan reductive cyclization is another powerful method for forming the indazole ring. This reaction involves the treatment of ortho-imino-nitrobenzenes with a phosphine (B1218219) reagent, such as tri-n-butylphosphine, to induce reductive cyclization and afford 2H-indazoles under mild conditions. acs.org This one-pot condensation-cyclization approach is operationally simple and tolerates a wide range of electronically diverse ortho-nitrobenzaldehydes and anilines. acs.org

A variety of precursor molecules can be utilized to construct the indazole skeleton as summarized in the table below.

Precursor TypeReagents and ConditionsProduct Type
o-Halobenzaldehyde/KetoneHydrazine, heat1H-Indazoles
2-FluorobenzonitrileHydrazine hydrate, n-butanol, reflux3-Aminoindazole
o-ToluidineNaNO₂, acetic acid1H-Indazole
o-AlkynylanilinesDiazotization-cyclization3-Substituted 1H-indazoles
IsatinAlkali, diazotization, reduction1H-Indazole-3-carboxylic acid
2-HaloacetophenonesMethylhydrazine, K₂CO₃, Cu catalyst1H-Indazoles
o-Imino-nitrobenzenesTri-n-butylphosphine2H-Indazoles
2-AminophenonesHydroxylamine derivativesIndazoles

Metal-Catalyzed Coupling and C-H Functionalization Strategies

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and indazoles are no exception. These methods offer efficient and atom-economical pathways to functionalized indazoles, often with high regioselectivity. mdpi.com

Rhodium(III)-catalyzed C-H bond functionalization has emerged as a powerful tool for indazole synthesis. For example, the reaction of azobenzenes with aldehydes, catalyzed by a Rh(III) complex, leads to the formation of N-aryl-2H-indazoles through a C-H bond addition, cyclization, and aromatization cascade. nih.govnih.gov This method is highly functional group compatible and allows for the regioselective coupling of unsymmetrical azobenzenes. nih.gov Similarly, cobalt(III) catalysts have been developed for the convergent synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes, offering a more cost-effective alternative to rhodium. nih.gov

Palladium-catalyzed cross-coupling reactions are also widely employed in indazole synthesis. The Suzuki-Miyaura coupling, for instance, is a highly effective method for forming C-C bonds by reacting an aryl halide with an organoboronic acid in the presence of a palladium catalyst. rsc.org This has been used to synthesize a series of 1,3-disubstituted indazole derivatives. nih.gov Furthermore, palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines provides a route to 2-aryl-2H-indazoles. organic-chemistry.org

Copper-catalyzed reactions have also proven valuable. For example, a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) is used to synthesize 2H-indazoles. organic-chemistry.org Copper catalysis has also been utilized for the C-H amination of 2H-indazoles. acs.orgnih.govacs.org

The following table provides a summary of various metal-catalyzed approaches to indazole synthesis.

Catalyst SystemReactantsProduct Type
Rh(III) / AgSbF₆Azobenzenes, AldehydesN-Aryl-2H-indazoles
Co(III)Azobenzenes, AldehydesN-Aryl-2H-indazoles
Pd(PPh₃)₄3-Iodo-N-Boc-indazole, Boronic acids3-Aryl-1H-indazoles
PdCl₂(dppf)·DCMBromo-indazole carboxamide, Boronic acidsSubstituted indazoles
CuI / Diamine ligand3-Aryl-1H-indazole, Aryl iodides1,3-Diaryl-1H-indazoles
Cu₂O nanoparticles2-Bromobenzaldehydes, Primary amines, NaN₃2H-Indazoles

Regioselective Functionalization and Derivatization of the Indazole Ring System

Once the indazole core is formed, further functionalization is often necessary to achieve the desired substitution pattern, as seen in this compound. The regioselectivity of these reactions is a critical consideration due to the two nitrogen atoms in the pyrazole (B372694) ring.

N-Alkylation and Amination Approaches

The N-alkylation of indazoles is a common transformation, but it often leads to a mixture of N1 and N2-alkylated products. nih.govbeilstein-journals.org The regiochemical outcome is influenced by several factors, including the electronic and steric properties of the indazole ring, the nature of the alkylating agent, the base, and the solvent. beilstein-journals.org For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with pentyl bromide has been shown to favor N1-alkylation for electron-deficient indazoles. nih.govbeilstein-journals.org Conversely, Mitsunobu conditions can show a preference for the N2-regioisomer. beilstein-journals.org Triflic acid (TfOH) has been used as a catalyst for the highly regioselective N2-alkylation of indazoles with diazo compounds, offering a metal-free alternative. rsc.org

Amination of the indazole ring can also be achieved with high regioselectivity. Copper-catalyzed C3 amination of 2H-indazoles with other 2H-indazoles or indazol-3(2H)-ones has been developed to produce indazole-containing indazol-3(2H)-ones. acs.orgnih.govacs.org A metal-free approach for the regioselective C-H amination of 2H-indazoles has also been reported, affording C-N functionalized products in good yields. nih.gov A regioselective method for constructing functionalized pyrazolo[4,3-c]pyridines (5-azaindazoles) is based on the intramolecular amination of 4-pyridones with hydrazines. rsc.org

The following table summarizes conditions influencing the regioselectivity of N-alkylation.

ReagentsConditionsPredominant Isomer
NaH, Alkyl halideTHFN1
DEAD, PPh₃, Alcohol (Mitsunobu)THFN2
K₂CO₃, Alkyl halideDMFMixture of N1 and N2
TfOH, Diazo compound-N2

Stereoselective Introduction of Substituents

The introduction of chiral centers into the indazole ring system is a significant challenge in synthetic chemistry. A notable advancement in this area is the copper-hydride (CuH) catalyzed C3-selective allylation of 1H-N-(benzoyloxy)indazoles. This method allows for the highly enantioselective synthesis of C3-allylated 1H-indazoles bearing quaternary stereocenters. mit.eduacs.orgmit.edu This umpolung strategy, where the indazole acts as an electrophile rather than a nucleophile, is key to achieving C3-selectivity. mit.edu

Optimization of Synthetic Routes and Yield Enhancement

Optimizing synthetic routes to improve yields and simplify procedures is a continuous effort in organic synthesis. For indazole synthesis, this includes the development of one-pot reactions and the use of more efficient catalysts. For example, improving the methods for intramolecular cyclization of phenylhydrazines and the diazo-reaction of indoles has led to higher yields, shorter reaction times, and simplified work-up procedures. researchgate.net

The nitrosation of indoles in a mildly acidic environment has been optimized to provide a general and direct route to 1H-indazole-3-carboxaldehydes, which are key intermediates for a variety of 3-substituted indazoles. rsc.org Furthermore, the development of catalyst-based approaches, including the use of both acid-base and transition-metal catalysts, has significantly enhanced the efficiency and selectivity of indazole synthesis. researchgate.net A data-driven approach to process development has led to a selective and scalable N1-indazole alkylation procedure that has been demonstrated on a 100-gram scale. rsc.org

Purification and Isolation Techniques in Synthetic Research

The successful synthesis of this compound and its analogs is critically dependent on effective purification and isolation strategies. The inherent nature of indazole synthesis, particularly N-alkylation, often results in the formation of regioisomeric mixtures (N1 and N2 alkylated products), which can be challenging to separate. google.comgoogle.comresearchgate.net Consequently, a range of techniques are employed to isolate the desired product in high purity. These methods range from routine work-up procedures to more sophisticated chromatographic and crystallization techniques tailored to address the specific separation challenges posed by these heterocyclic compounds.

Standard Work-up Procedures

Following the completion of a synthetic reaction, a standard series of work-up steps is typically performed to isolate the crude product. These procedures often involve:

Extraction: The reaction mixture is frequently diluted with water and extracted with an organic solvent such as ethyl acetate (B1210297). google.comnih.gov

Washing: The separated organic layer is washed sequentially with water and saturated brine to remove inorganic impurities and residual water-soluble reagents. google.comrsc.org

Drying and Evaporation: The organic phase is dried over an anhydrous drying agent, commonly magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration and removal of the solvent under reduced pressure to yield the crude product. google.comnih.gov

Catalyst Removal: In reactions involving heterogeneous catalysts, such as the palladium on carbon (Pd/C) used for the reduction of nitro-indazole precursors, filtration is a crucial step. nih.govresearchgate.net The catalyst is typically filtered off from the reaction mixture, sometimes with the aid of a filter agent like Arbocel, before the solvent is evaporated. rsc.orgnih.govresearchgate.net

Column Chromatography

Column chromatography over silica (B1680970) gel is one of the most prevalent methods for the purification of indazole derivatives, including precursors to the target compound. google.com It is particularly vital for separating regioisomers and removing closely related impurities. nih.govresearchgate.net For instance, in the synthesis of the related compound 1,3-Dimethyl-1H-indazol-6-amine, silica gel column chromatography was essential to separate the desired 1,3-dimethyl-6-nitro-1H-indazole intermediate from its 2,3-dimethyl-6-nitro-2H-indazole isomer before the final reduction step. nih.govresearchgate.net

Research findings indicate that various solvent systems are effective for the chromatographic purification of substituted indazoles. The choice of eluent is critical and is determined by the polarity of the specific compound being purified.

Compound TypeStationary PhaseEluent SystemReference
1,3-Dimethyl-6-nitro-1H-indazoleSilica GelNot specified nih.govresearchgate.net
General Indazole DerivativesSilica GelEthyl Acetate google.com
3-Carboxamide Indazole DerivativesSilica GelEthyl Acetate / Hexane (1:3) nih.gov
General Indazole DerivativesSilica GelHexane / Ethyl Acetate google.com

Crystallization and Recrystallization

Crystallization is a powerful technique for purifying solid indazole compounds, often providing a high degree of purity and a practical method for industrial-scale production. google.com This method can be particularly effective for separating N1 and N2 substituted indazole isomers, which might otherwise require laborious chromatographic separation. google.com The selection of an appropriate solvent or mixed-solvent system is paramount for successful recrystallization, as it influences both the purity and the yield of the isolated product. rsc.org

In the synthesis of 1,3-Dimethyl-1H-indazol-6-amine, the final product was isolated by crystallization. After the hydrogenation reaction and removal of the catalyst, the resulting ethanolic solution was allowed to stand at room temperature, which yielded colorless crystals of the pure product. nih.govresearchgate.net Research on other amino-indazole derivatives has demonstrated the efficacy of using mixed solvent systems for recrystallization to achieve high purity.

Compound MixtureSolvent SystemIsolated ProductPurityReference
5-amino-1-(2-hydroxyethyl)-indazole and 5-amino-2-(2-hydroxyethyl)-indazoleAcetone / Water5-amino-1-(2-hydroxyethyl)-indazole99.5% google.com
4-amino-1-(2-pyrrolidinylethyl)-indazole and 4-amino-2-(2-pyrrolidinylethyl)-indazoleAcetonitrile / Water4-amino-1-(2-pyrrolidinylethyl)-indazole99.3% google.com
1,3-Dimethyl-1H-indazol-6-amineEthanol1,3-Dimethyl-1H-indazol-6-amineNot specified (crystalline solid) nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

For separations that prove difficult by standard column chromatography or crystallization, preparative High-Performance Liquid Chromatography (HPLC) is an indispensable tool. It offers higher resolution and is capable of efficiently separating closely related regioisomers of substituted indazoles, ensuring high purity of the final compound. google.com

Influence of N- and Ring Substituents on Biological Activity

The biological activity of indazole derivatives is significantly modulated by the nature and position of substituents on both the pyrazole and benzene rings of the indazole core. nih.gov

N-Alkylation and N-Acylation: Regioselective N-alkylation of the indazole scaffold is a critical factor influencing biological activity. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov Synthetic strategies often aim for regioselective N-alkylation to yield either the N-1 or N-2 substituted product, as the position of the alkyl group can dramatically alter the compound's interaction with its biological target. nih.gov For instance, N-1 substituted indazoles can be selectively synthesized through thermodynamic equilibration. nih.gov Similarly, N-acylation often leads to the N-1 substituted regioisomer due to the greater stability of this form. nih.gov

Ring Substituents: Substituents on the benzene portion of the indazole ring play a crucial role in determining the compound's potency and selectivity. mdpi.comnih.gov For example, in a series of indazole derivatives targeting GSK-3β, the addition of a methyl group to the indazole phenyl ring of one compound resulted in a notable increase in activity. nih.gov Conversely, substituting the amine group with a dimethylamine (B145610) did not improve activity in this specific series. nih.gov In another study on Aurora kinase inhibitors, C5-substituted sulfonamide derivatives of indazole exhibited remarkable activity. nih.gov Further substitution on the phenylsulfonyl group revealed that while methyl, methoxy, and nitro groups resulted in equipotent derivatives, bulkier groups led to a decrease in activity. nih.gov

The position of substitution is also critical. Studies on 4,6-disubstituted-1H-indazole derivatives as PI3Kδ inhibitors have shown high potency and selectivity. mdpi.com The SAR analysis of these compounds indicated that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold were vital for their inhibitory activity. nih.gov

Table 1: Influence of Ring Substituents on Biological Activity

Scaffold Substituent Position(s) Substituent(s) Observed Effect on Activity Target
Indazole Phenyl ring Methyl Remarkable increase in activity. nih.gov GSK-3β
Indazole C5 Sulfonamide Remarkable activity. nih.gov Aurora A
Indazole C5 (on phenylsulfonyl group) Methyl, Methoxy, Nitro Equipotent derivatives. nih.gov Aurora A
Indazole C5 (on phenylsulfonyl group) Bulkier groups Decrease in activity. nih.gov Aurora A
1H-Indazole C4 and C6 Various Crucial for inhibition. nih.gov IDO1
1H-Indazole C4 and C6 Not specified Highly selective and potent. mdpi.com PI3Kδ

Role of the Amine Group in Molecular Recognition and Biological Interaction

The amine group, particularly when positioned at C3, C5, or C6 of the indazole ring, is a key functional group that significantly influences molecular recognition and biological interactions. mdpi.comnih.govresearchgate.net

The 1H-indazol-3-amine structure is recognized as an effective hinge-binding fragment in kinases. nih.gov For example, in the drug Linifanib, this moiety binds effectively with the hinge region of tyrosine kinase. nih.gov This interaction is often crucial for the inhibitory activity of the compound.

In a series of 1H-indazol-3-amine derivatives developed as FGFR1 inhibitors, the amine group was a core part of the scaffold that led to potent enzymatic inhibition. mdpi.comnih.gov Further modifications to the molecule, such as the introduction of an N-ethylpiperazine group, were found to be important for both enzyme inhibitory and cellular activity, highlighting the interplay between the core amine group and other substituents. mdpi.comnih.gov

SAR studies on 6-aminoindazole derivatives have shown that this scaffold is present in numerous compounds with anticancer activity. researchgate.net Simple modifications, such as acetylation and reductive amination at the 6-amino position, have yielded compounds with significant growth inhibitory activity against various cancer cell lines. researchgate.net

Table 2: Role of the Amine Group in Biological Activity

Compound Type Amine Position Key Finding Target/Activity
Indazole Derivatives (e.g., Linifanib) C3 Acts as an effective hinge-binding fragment. nih.gov Tyrosine Kinase
1H-Indazol-3-amine Derivatives C3 Core scaffold for potent enzymatic inhibition. mdpi.comnih.gov FGFR1
6-Aminoindazole Derivatives C6 Starting point for synthesizing potent anticancer agents. researchgate.net Anticancer
Piperazine-indazole derivatives C3 (modified) Showed significant antiproliferative activity. nih.gov K562 cells

Impact of Methylation Patterns on Ligand-Target Interactions

The methylation pattern on the indazole ring, specifically N-methylation, has a profound impact on the regioselectivity and, consequently, the biological activity of the resulting compounds. nih.govresearchgate.net The methylation of indazoles can lead to a mixture of N-1 and N-2 methylated products, with the ratio often depending on the methylating agent and reaction conditions. researchgate.net

For instance, the methylation of 6-nitro-1H-indazole with dimethyl sulfate can produce an almost 1:1 mixture of the 1-methyl and 2-methyl isomers. researchgate.net In contrast, using methyl iodide can favor the formation of the 2-methylated product. researchgate.net This regioselectivity is critical because the N-1 and N-2 isomers can have vastly different biological profiles. The N-2 lone pair of electrons in neutral indazoles is considered more kinetically accessible for alkylation than the N-1 lone pair. researchgate.net

In the context of this compound, the methyl group at the N-1 position is a defining feature. SAR studies on related compounds, such as 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs, underscore the importance of this N-1 methylation pattern for anticancer activity. researchgate.net The synthesis of these analogs often involves a multi-step process where the 1-methyl-1H-indazole moiety is coupled with other fragments, indicating that the N-1 methylation is an integral part of the design. researchgate.net

Furthermore, in a series of 1H-indazole-3-amine derivatives, substitution at the C-5 position of the indazole ring was found to have a significant effect on antiproliferative activity. nih.govnih.gov While this study focused on larger substituents at C-5, it highlights the sensitivity of this position to modification, which would include the amine group in this compound.

Development of Structure-Activity Hypotheses for Indazole Scaffolds

Based on extensive SAR studies, several hypotheses have been developed to guide the design of new indazole-based therapeutic agents. mdpi.comelsevierpure.com

A primary hypothesis is that the indazole nucleus serves as a versatile scaffold that can be strategically substituted to achieve desired biological activities. mdpi.com The specific substitution pattern is crucial. For example, in the development of HIF-1 inhibitors, it was found that a substituted furan (B31954) moiety on the indazole skeleton, along with its specific substitution pattern, was critical for high inhibitory activity. elsevierpure.com

Another key hypothesis revolves around the importance of specific interactions with the biological target. For instance, in kinase inhibitors, the indazole ring often acts as a hinge-binder. nih.gov The SAR data for Aurora kinase inhibitors suggest that the indazole core interacts with hinge residues, while substituents at positions like C5 can form additional hydrogen bonds with other residues in the active site, thereby enhancing potency. nih.gov

Furthermore, the regiochemistry of linkers attached to the indazole core is critical. In the case of indazole-3-carboxamides as CRAC channel blockers, the specific 3-carboxamide regiochemistry was found to be essential for activity. The reverse amide isomer was inactive, demonstrating that the precise orientation of functional groups is paramount for molecular recognition.

These hypotheses, derived from numerous studies, provide a rational basis for the design of novel indazole derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.net

Mechanistic Investigations of Biological Activities of N,1 Dimethyl 1h Indazol 5 Amine Derivatives

Identification of Molecular Targets and Binding Modes

The biological activity of N,1-dimethyl-1H-indazol-5-amine derivatives is intrinsically linked to their ability to interact with specific molecular targets. These interactions, primarily enzyme inhibition and receptor binding, are crucial in eliciting a therapeutic response.

Indazole derivatives have demonstrated notable inhibitory activity against a range of enzymes implicated in various diseases.

Kinases: A number of indazole-containing compounds have been identified as potent kinase inhibitors. For instance, entrectinib, a derivative, shows high activity against anaplastic lymphoma kinase (ALK) with an IC50 value of 12 nM. nih.gov Other derivatives have been synthesized and evaluated for their activity against extracellular signal-regulated kinase 1/2 (ERK1/2), with some compounds showing IC50 values in the nanomolar range. nih.gov Additionally, derivatives have been designed to inhibit Fibroblast growth factor receptors (FGFRs) and epidermal growth factor receptor (EGFR), with some compounds displaying significant potency. nih.gov The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, crucial for its interaction with the hinge region of tyrosine kinases. semanticscholar.orgnih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key enzyme in tryptophan metabolism and a target for cancer immunotherapy. Several 1H-indazole derivatives have been investigated as IDO1 inhibitors. nih.gov One study reported 3-substituted 1H-indazoles with potent IDO1 inhibitory activity, with IC50 values as low as 720 nM. nih.gov Another series of 1H-indazole derivatives with disubstituent groups showed remarkable IDO1 inhibitory activities, with the most potent compound having an IC50 value of 5.3 μM. nih.gov Furthermore, novel 1,3-dimethyl-6-amino indazole derivatives have been designed as IDO1 inhibitors, with one compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, effectively suppressing IDO1 expression. nih.gov

Monoamine Oxidase (MAO): A series of C5- and C6-substituted indazole derivatives have been evaluated for their MAO inhibition potential. researchgate.net While most showed submicromolar inhibition of human MAO-B, with IC50 values ranging from 0.0025 to 0.024 µM, only one derivative was a submicromolar inhibitor of human MAO-A. researchgate.net Kinetic studies revealed a competitive mode of inhibition for a selected derivative. researchgate.net

D-amino acid oxidase (DAAO): In a study evaluating indazole derivatives as potential DAAO inhibitors, none of the synthetic compounds were found to be noteworthy inhibitors. However, a synthetic precursor, 1H-indazol-5-ol, showed good potency with an IC50 value of 2.03 µM. researchgate.net

Table 1: Enzyme Inhibition by Indazole Derivatives

Derivative Class Target Enzyme IC50 Values Reference
1H-Indazole Derivatives Anaplastic Lymphoma Kinase (ALK) 12 nM nih.gov
1H-Indazole Amide Derivatives Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) 9.3 ± 3.2 to 25.8 ± 2.3 nM nih.gov
1H-Indazole Derivatives Fibroblast Growth Factor Receptors (FGFR1-3) 0.8–90 μM nih.gov
1H-Indazole Derivatives Epidermal Growth Factor Receptor (EGFR) T790M 5.3 nM nih.gov
3-Substituted 1H-Indazoles Indoleamine 2,3-dioxygenase 1 (IDO1) 720 and 770 nM nih.gov
Disubstituted 1H-Indazole Derivatives Indoleamine 2,3-dioxygenase 1 (IDO1) 5.3 μM nih.gov
C5- and C6-Substituted Indazole Derivatives Monoamine Oxidase B (MAO-B) 0.0025–0.024 µM researchgate.net
1H-Indazol-5-ol D-amino acid oxidase (DAAO) 2.03 µM researchgate.net

The interaction of indazole derivatives with various receptors is another key aspect of their mechanism of action. For instance, certain indazole derivatives act as 5HT3 receptor antagonists. nih.gov Molecular docking studies have been employed to understand the binding modes of these derivatives with their target receptors. For example, the crystal structure of a complex between a DDR1 inhibitor and its target revealed specific interactions within the active site. nih.gov These computational analyses help in visualizing the ligand-receptor interactions and understanding the structural basis for their affinity and selectivity. nih.gov

Cellular Pathway Modulation and Signaling Crosstalk

The binding of this compound derivatives to their molecular targets triggers a cascade of downstream signaling events, leading to the modulation of various cellular pathways. For example, a derivative, compound 6o, has been shown to potentially inhibit Bcl2 family members and the p53/MDM2 pathway, which are critical in regulating apoptosis and the cell cycle. researchgate.net Another derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, has been observed to selectively activate extracellular signal-regulated kinases (ERK) within the mitogen-activated protein kinase (MAPK) pathway. nih.gov Furthermore, a 6-substituted aminoindazole derivative, compound 36, was found to induce G2/M cell cycle arrest in human colorectal cancer cells.

In Vitro Cellular Effects

The modulation of cellular pathways by this compound derivatives translates into observable cellular effects, most notably antiproliferative activity and apoptosis induction.

Antiproliferative Activity: Several studies have demonstrated the potent antiproliferative effects of indazole derivatives against various cancer cell lines. semanticscholar.orgresearchgate.net For instance, compound 6o exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. semanticscholar.orgresearchgate.net Another derivative, compound 5k, showed the best inhibitory effect against the Hep-G2 hepatoma cell line with an IC50 of 3.32 µM. semanticscholar.org A 6-substituted aminoindazole derivative, compound 36, displayed potent anti-proliferative activity with an IC50 value of 0.4 ± 0.3 μM in human colorectal cancer cells (HCT116).

Apoptosis Induction: The anticancer activity of these derivatives is often linked to their ability to induce apoptosis, or programmed cell death. Compound 6o was confirmed to induce apoptosis in K562 cells in a concentration-dependent manner, as evidenced by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. researchgate.net Similarly, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was also found to induce apoptosis. nih.gov

Table 2: In Vitro Cellular Effects of Indazole Derivatives

Derivative Cell Line Effect IC50 Value Reference
Compound 6o K562 (Chronic Myeloid Leukemia) Antiproliferative 5.15 µM semanticscholar.orgresearchgate.net
Compound 6o HEK-293 (Normal Cell) Selective Cytotoxicity 33.2 µM semanticscholar.orgresearchgate.net
Compound 5k Hep-G2 (Hepatoma) Antiproliferative 3.32 µM semanticscholar.org
Compound 36 HCT116 (Colorectal Cancer) Antiproliferative 0.4 ± 0.3 μM
Compound 6o K562 (Chronic Myeloid Leukemia) Apoptosis Induction Concentration-dependent researchgate.net
N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine Cancer Cells Apoptosis Induction Not specified nih.gov

Preclinical Biological Evaluation in In Vitro and Animal Models

The promising in vitro results have prompted further preclinical evaluation of this compound derivatives in various models.

Antitumor Research: The antitumor potential of indazole derivatives has been a major focus of preclinical research. semanticscholar.org Studies have shown that these compounds can inhibit the growth of various human cancer cell lines, including lung, prostate, and hepatoma cells. semanticscholar.orgresearchgate.net The development of these derivatives is often guided by structure-activity relationship (SAR) studies and molecular docking to optimize their anticancer efficacy. semanticscholar.orgnih.gov

Antimicrobial Research: While the primary focus has been on anticancer activity, the broad biological profile of indazole derivatives suggests potential applications in other therapeutic areas, including as antimicrobial agents. nih.govnih.gov

Other Therapeutic Areas: Indazole derivatives have also been investigated for their potential in treating cardiovascular diseases, inflammation, and neurological disorders. nih.govnih.gov For example, some derivatives have shown promise as anti-inflammatory agents in animal models. nih.gov

Computational and Theoretical Approaches in Indazole Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is instrumental in rational drug design for understanding how a ligand, such as an indazole derivative, might interact with a protein's active site.

Research on various indazole derivatives has demonstrated the utility of molecular docking in identifying potential therapeutic targets and elucidating binding mechanisms. For instance, docking studies on 1-trityl-5-azaindazole derivatives have been performed against cancer-related proteins like Murine double minutes-2 (MDM2) and Peripheral Benzodiazepine Receptor (PBR). researchgate.netjocpr.comjocpr.com These studies revealed that the derivatives could form multiple binding interactions with key amino acid residues in the active sites. researchgate.netjocpr.com One derivative, N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine, showed a particularly high binding interaction with GLN72 and HIS73 residues in the MDM2-p53 binding site, with a calculated binding energy of -3.592025e+02 kcal/mol. researchgate.netjocpr.com

Similarly, in the pursuit of novel anticancer agents, 1H-indazole-3-amine derivatives were investigated for their interaction with the p53/MDM2 pathway, a critical regulator of apoptosis. researchgate.net In another study, analogs of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide were docked into the tubulin-combretastatin A-4 binding site, with one ligand showing a binding affinity of -8.149 kcal/mol and forming a hydrogen bond with residue Asn258. researchgate.net

The design of novel Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, an important target in cancer immunotherapy, has also heavily relied on molecular docking. nih.govresearchgate.net The docking models for 1H-indazole derivatives showed effective interactions with the ferrous ion of the heme group and key residues within the hydrophobic pockets of the IDO1 active site, which is crucial for their inhibitory activities. researchgate.net These computational predictions are vital for understanding the structure-activity relationships (SARs) that govern the potency of these compounds. researchgate.net

Derivative ClassProtein TargetKey Interacting ResiduesPredicted Binding Energy/Affinity
1-trityl-5-azaindazole derivativesPBRLEU43, GLN109, ILE141, LYS140, PHE23, LEU30-2.57e+02 to -2.86e+02 kcal/mol researchgate.netjocpr.com
N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amineMDM2-p53GLN72, HIS73-3.59e+02 kcal/mol researchgate.netjocpr.com
2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analog (Ligand 4i)TubulinAsn258-8.149 kcal/mol researchgate.net
1H-indazole derivativesIDO1Ferrous ion of heme, residues in hydrophobic pockets A and BNot specified researchgate.net
Pyrazole (B372694) derivativesCDC7 KinaseGlu66, Ser181, Lys90, Met134, Val195-8.459 kcal/mol nih.gov

Quantum Mechanical and Molecular Dynamics Simulations in Mechanistic Studies

While molecular docking provides a static snapshot of ligand-protein interactions, quantum mechanical (QM) and molecular dynamics (MD) simulations offer a dynamic and more detailed view of these systems over time.

Quantum Mechanical (QM) Methods: QM methods, such as Density Functional Theory (DFT), are used to study the electronic structure of molecules. nih.gov In indazole research, DFT calculations have been employed to determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps for novel 3-carboxamide indazole derivatives. nih.govdntb.gov.ua These electronic properties are crucial for understanding the reactivity and stability of the compounds. nih.govdntb.gov.ua

Molecular Dynamics (MD) Simulations: MD simulations are powerful for validating docking results and assessing the stability of ligand-protein complexes in a simulated biological environment. researchgate.net For example, a 100-nanosecond MD simulation was used to confirm the robust binding of a potent 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivative within the active site of its target protein. researchgate.net Such simulations can reveal low root-mean-square deviation (RMSD) values (e.g., 0.17–0.27 nm), indicating a stable binding pose over time. dntb.gov.ua

The general procedure for MD simulations involves several steps. nih.govacs.org First, the protein-ligand complex is solvated in a water box. nih.gov The system is then neutralized with ions, and a multistep relaxation and energy minimization process is carried out. nih.govacs.org Finally, the system is simulated under a specific ensemble (e.g., NPT - constant number of particles, pressure, and temperature) at a physiological temperature (e.g., 300 K) and pressure for a set duration. nih.govacs.org The availability of a molecular force field topology for the closely related compound 1-Methyl-1H-indazol-5-amine from resources like the Automated Topology Builder (ATB) facilitates the setup of such simulations for studying its complexes.

Computational MethodApplication in Indazole ResearchKey Findings/Insights
Quantum Mechanics (DFT) Electronic structure analysis of 3-carboxamide indazoles.Calculation of HOMO-LUMO energy gaps to understand molecular reactivity and stability. nih.govdntb.gov.ua
Molecular Dynamics (MD) Stability analysis of ligand-protein complexes.Confirmed stable and robust binding of indazole derivatives to their target proteins over time. researchgate.net
MD Simulation Validation of docking poses for pyrazole derivatives.Revealed stable protein-ligand interactions dominated by van der Waals forces. nih.govacs.org
MM/GBSA Calculation of binding free energies.Quantified the high stability of ligand-receptor complexes. researchgate.net

In Silico Screening and Virtual Library Design for Novel Indazole Derivatives

In silico screening and virtual library design are foundational to modern drug discovery, allowing researchers to computationally evaluate vast numbers of compounds before committing to costly and time-consuming synthesis.

The rational design of novel indazole derivatives often begins with the known structural features of a biological target or existing inhibitors. For instance, a series of 6-substituted aminoindazole derivatives were designed as potential IDO1 inhibitors by modeling them on the structures of five IDO1 inhibitors that are in clinical trials. nih.gov Similarly, novel 1,3-dimethyl-6-amino indazole derivatives were designed based on the specific structure of the IDO1 active site. researchgate.netnih.gov

This process involves creating a "virtual library" of compounds. Researchers can start with a core scaffold, such as the 1,3-dimethyl-indazole amine structure, and computationally add a wide variety of substituents at different positions. nih.gov These virtual compounds are then subjected to high-throughput virtual screening, which often involves molecular docking against the target protein. researchgate.netnih.gov This allows for the rapid assessment of the binding potential of thousands of derivatives, helping to identify the most promising candidates for synthesis and biological evaluation. researchgate.netjocpr.com This approach significantly streamlines the discovery pipeline, focusing laboratory resources on compounds with the highest probability of success. researchgate.net

Design StrategyTargetBasis for DesignResulting Compounds
Structure-Based DesignIDO1Structural features of five clinical IDO1 inhibitors. nih.govLibrary of 6-substituted aminoindazoles. nih.gov
Structure-Based DesignIDO1Known structure of the IDO1 active site. researchgate.netnih.govNovel 1,3-dimethyl-6-amino indazole derivatives. researchgate.netnih.gov
Molecular HybridizationCancer Cell LinesCombining pharmacophores to create novel structures. researchgate.net1H-indazole-3-amine derivatives. researchgate.net
Rational Drug DesignMDM2 & PBRInteraction modeling with protein-ligand complexes. jocpr.comN-trityl-3-amino/alkoxy substituted 5-azaindazoles. jocpr.com

Predictive Modeling for Research Prioritization

Beyond predicting binding affinity, computational models are extensively used to predict the pharmacokinetic and toxicological properties of drug candidates. This field, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, is crucial for prioritizing compounds that are not only potent but also possess drug-like characteristics.

For various indazole series, in silico ADMET prediction has been a key step in their evaluation. researchgate.netdntb.gov.ua For example, studies on 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs used software like SwissADME and ProTox-II to assess their properties. researchgate.net The predictions suggested that most of the synthesized compounds adhered to Lipinski's rule of five, indicating good oral bioavailability, and possessed low toxicity profiles. researchgate.net Specifically, the LD50 values were predicted to be between 440 and 500 mg/kg, placing them in class IV toxicity. researchgate.net

Online servers like pkCSM are also utilized to compute a range of properties. nih.gov These predictions help researchers to flag potential liabilities early in the drug discovery process, such as poor absorption or high toxicity, allowing them to prioritize which compounds should move forward into more intensive in vitro and in vivo testing. researchgate.netdntb.gov.ua This predictive filtering is an invaluable tool for de-risking projects and allocating resources more efficiently.

Property PredictedSoftware/Server UsedApplication in Indazole Research
ADME Properties SwissADME, pkCSM researchgate.netnih.govTo assess drug-likeness and pharmacokinetic profiles of novel derivatives. researchgate.net
Toxicity Prediction ProTox-II, Pre-ADMET researchgate.netnih.govTo predict toxicological properties like LD50 values and toxicity class. researchgate.net
Lipinski's Rule of Five SwissADME researchgate.netTo evaluate the potential for oral bioavailability of synthesized compounds. researchgate.net

Derivatization Strategies and Analogue Synthesis for Research Applications

Rational Design of N,1-Dimethyl-1H-indazol-5-amine Analogs

The rational design of analogues of this compound is a cornerstone of modern drug discovery, leveraging an understanding of target-ligand interactions to create more potent and selective compounds. This approach often involves structure-based drug design (SBDD), where the three-dimensional structure of a biological target, such as an enzyme or receptor, is used to guide the modification of the lead compound.

For instance, the indazole nucleus is a known pharmacophore that can be optimized for various targets. nih.gov By understanding the binding mode of the parent compound, medicinal chemists can introduce specific functional groups to enhance binding affinity and selectivity. For example, in the development of kinase inhibitors, the 1H-indazole-3-amine structure has been identified as an effective hinge-binding fragment. nih.gov This knowledge allows for the strategic placement of substituents on the this compound scaffold to improve interactions with the kinase hinge region, a critical component for inhibitor binding.

A study on 1,3-dimethyl-1H-indazol-6-amine derivatives showcased the design of novel compounds as potential anticancer agents by targeting Indoleamine 2,3-dioxygenase (IDO1). nih.gov This highlights how the core indazole structure can be systematically modified to interact with specific biological targets. The synthesis of these analogues often begins with a foundational molecule, such as 3-methyl-6-nitro-1H-indazole, which is then methylated and subsequently reduced to produce the key amine intermediate. nih.govresearchgate.net

Scaffold Hopping and Fragment-Based Drug Discovery Utilizing the Indazole Core

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a different, isosteric scaffold while retaining similar biological activity. The indazole ring system, due to its structural similarity to other key heterocycles like indole, is an excellent candidate for this approach. nih.gov This allows for the exploration of new chemical space and the potential to overcome limitations of the original scaffold, such as poor pharmacokinetic properties or off-target effects.

Fragment-based drug discovery (FBDD) is another highly effective method that utilizes small, low-molecular-weight compounds, or "fragments," as starting points for developing potent drug candidates. frontiersin.orgmdpi.com The indazole core itself can be considered a valuable fragment. Through sensitive biophysical screening methods, researchers can identify how these indazole-containing fragments bind to a biological target. frontiersin.orgnih.gov Once a binding mode is established, the fragment can be "grown" or "linked" with other fragments to create a more potent and drug-like molecule. mdpi.com

For example, a fragment-based approach was successfully used to identify indazole-based inhibitors of AXL kinase, a receptor tyrosine kinase implicated in cancer. nih.gov Similarly, FBDD has been employed to discover indazole-containing inhibitors of fibroblast growth factor receptor (FGFR) kinases, which are also validated cancer targets. nih.gov These examples underscore the utility of the indazole scaffold in generating novel and potent inhibitors through fragment-based strategies.

Synthesis of Advanced Intermediates and Building Blocks for Complex Molecules

This compound and its parent structures are crucial building blocks in the synthesis of more complex molecules with diverse biological activities. scirp.org The indazole ring system is a versatile starting point for constructing a wide array of derivatives. For instance, 5-aminoindazoles can be synthesized and then utilized in multicomponent reactions to generate structurally diverse libraries of compounds. researchgate.netnih.gov

The synthesis of advanced intermediates often involves multi-step reaction sequences. A common route to N,1-dimethylated indazoles starts with a substituted indazole, such as 3-methyl-6-nitro-1H-indazole. nih.govresearchgate.net This precursor can be methylated, often yielding a mixture of N1 and N2 isomers, which are then separated. The nitro group is subsequently reduced to an amine, providing the key N,1-dimethyl-1H-indazol-amine intermediate. This amine can then be further functionalized to build more complex molecular architectures.

The versatility of the indazole core allows for its incorporation into a variety of larger, more intricate molecules. For example, 1H-indazole-3-amine derivatives have been synthesized through strategies like molecular hybridization, where different pharmacophores are combined to create a single molecule with potentially enhanced or novel biological activities. nih.govresearchgate.net

Functional Group Interconversions on the Indazole Ring System

Functional group interconversions (FGIs) are essential transformations in organic synthesis that allow for the modification of one functional group into another. On the indazole ring system, these transformations are critical for creating a diverse range of analogues from a common intermediate. The amine group of this compound is a particularly useful handle for a variety of FGIs.

For example, the amino group can undergo diazotization followed by substitution reactions (Sandmeyer-type reactions) to introduce a wide range of substituents, including halogens, cyano groups, and hydroxyl groups. It can also be acylated to form amides or undergo reductive amination to introduce various alkyl groups. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity.

Furthermore, reactions can be performed on the indazole ring itself. For instance, electrophilic aromatic substitution reactions can introduce substituents at various positions on the benzene (B151609) portion of the indazole core, although the regioselectivity of these reactions can be influenced by the existing substituents. The nitrogen atoms of the pyrazole (B372694) ring can also be alkylated, providing another avenue for derivatization. researchgate.net These functional group interconversions are powerful tools for fine-tuning the properties of indazole-based compounds in the pursuit of new therapeutic agents.

Advanced Analytical Techniques for Structural Elucidation and Mechanistic Studies in Indazole Research

Spectroscopic Characterization Methods (e.g., NMR, Mass Spectrometry, X-ray Crystallography) for Structural Confirmation

The definitive structural confirmation of N,1-Dimethyl-1H-indazol-5-amine and related compounds is accomplished through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental tools in this process, while X-ray Crystallography offers unambiguous spatial arrangement when suitable crystals can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the synthesis of indazole derivatives, both ¹H NMR and ¹³C NMR are routinely employed. For instance, in research detailing the synthesis of this compound, analogous compounds were characterized extensively using these methods to verify their structure following purification. mit.edu

Mass Spectrometry (MS) is used to determine the mass-to-charge ratio of a compound, thereby confirming its molecular weight. High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the elemental formula. Research leading to the synthesis of this compound utilized an Agilent QTOF 6545 with an ESI source for the analysis of related products, confirming their composition with high precision. mit.edu

X-ray Crystallography stands as the gold standard for absolute structural elucidation, providing precise three-dimensional coordinates of atoms in a crystalline solid. While not universally applied to every compound due to the challenge of growing suitable single crystals, it has been used to determine the structure of related complex molecules, aiding in the understanding of structure-affinity relationships. mit.edu

Table 1: Spectroscopic Data Types for Characterization of Indazole Derivatives This table is representative of the types of data collected for compounds analogous to this compound, as detailed in the cited literature.

Technique Instrument Type Information Obtained Example from Literature mit.edu
¹H NMR 400 MHz Spectrometer Chemical shift (δ), multiplicity, coupling constants (J), integration δ 9.16 (s, 1H), 8.46 (d, J = 6.0 Hz, 1H), ...
¹³C NMR 101 MHz Spectrometer Chemical shift (δ) of carbon atoms δ 153.0, 143.7, 142.0, ...
HRMS ESI-QTOF Precise mass-to-charge ratio [M+H]⁺ Calculated: 159.0917, Found: 159.0923

Chromatographic Separations and Purity Assessment in Research

The isolation and purification of this compound from reaction mixtures is a critical step to ensure that subsequent analytical data and applications are based on a compound of high purity. Chromatographic techniques are the primary methods used for this purpose.

Flash Column Chromatography is a widely used preparative technique for purifying compounds. In the synthesis of this compound, the product was purified by flash column chromatography. mit.edu This method involves forcing the solvent through a column of silica (B1680970) gel under pressure, which allows for rapid and efficient separation of the target compound from byproducts and unreacted starting materials. The choice of solvent system, such as a mixture of hexanes and ethyl acetate (B1210297) (Hex:EA), is optimized to achieve the best separation. mit.edu

Preparatory Thin-Layer Chromatography (Prep-TLC) is another valuable technique for purification, particularly for smaller scale reactions. In a synthetic procedure where this compound was used as a starting material, the resulting product was purified by preparatory-TLC using a 5% methanol (B129727) in dichloromethane (B109758) eluent. acs.org This method separates compounds based on their differential migration on a TLC plate, and the desired band is then scraped off and the compound extracted.

Table 2: Chromatographic Purification Methods in Indazole Research

Technique Stationary Phase Eluent (Mobile Phase) Application Context Source
Flash Column Chromatography Silica Gel Hexanes:Ethyl Acetate (e.g., 15:1, 9:1) Purification of this compound and analogues. mit.edu
Preparatory TLC Silica Gel 5% Methanol in Dichloromethane Purification of a derivative synthesized from this compound. acs.org

Application of Advanced Methods for Reaction Monitoring and Mechanism Elucidation

Understanding how a reaction proceeds is crucial for its optimization and application. The synthesis of this compound occurs via an organophosphorus-catalyzed reductive functionalization of a nitro compound, a process whose mechanism has been subject to detailed study. mit.edu

The reaction mechanism involves a P(III)/P(V) redox couple, where an organophosphorus catalyst facilitates a deoxygenative C-N coupling. mit.edu Elucidating such complex catalytic cycles often requires advanced monitoring techniques to track the concentration of reactants, intermediates, and products over time.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used for reaction monitoring. In studies of the organophosphorus-catalyzed platform, kinetic analyses were performed by periodically taking aliquots from the reaction mixture. mit.edu These samples were then diluted and analyzed by an HPLC system equipped with a UV-Vis detector. mit.edu This method allows for the generation of concentration versus time data, which can be used to determine reaction rates and construct kinetic plots (e.g., pseudo-first-order plots), providing critical evidence for the proposed reaction mechanism. mit.edu The disappearance of starting materials or the appearance of products can be precisely quantified, offering deep insight into the catalytic cycle. mit.edu

Future Research Directions and Unexplored Avenues for N,1 Dimethyl 1h Indazol 5 Amine and Indazole Derivatives

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

The synthesis of specifically substituted indazoles like N,1-Dimethyl-1H-indazol-5-amine often presents challenges in achieving regioselectivity. nih.govbeilstein-journals.org Future research should focus on developing novel, efficient, and sustainable synthetic methods.

A potential synthetic route to this compound could be adapted from methodologies used for similar structures, such as the synthesis of 1,3-Dimethyl-1H-indazol-6-amine. nih.gov This process typically involves the methylation of a nitro-indazole precursor, followed by the reduction of the nitro group to an amine. nih.gov For this compound, a plausible route could start with 5-nitro-1H-indazole.

Proposed Synthetic Steps:

StepReactionReagents and ConditionsPotential Outcome
1N1-Methylation5-nitro-1H-indazole with a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide) in the presence of a base.1-Methyl-5-nitro-1H-indazole
2ReductionReduction of the nitro group using a reducing agent such as H₂/Pd-C. 1-Methyl-1H-indazol-5-amine
3N-MethylationReductive amination of the resulting amine with formaldehyde (B43269) and a reducing agent.This compound

Recent advancements in synthetic organic chemistry offer more sustainable and efficient alternatives. These include:

Catalytic N-alkylation: The use of transition metal catalysts, such as copper or palladium, can facilitate the N-alkylation of the indazole ring with high regioselectivity. organic-chemistry.org Research into finding the optimal catalyst and reaction conditions for the specific N1-methylation of 5-aminoindazole (B92378) would be a valuable contribution.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the synthesis of indazole derivatives.

Green Chemistry Approaches: Exploring the use of greener solvents, reducing the number of synthetic steps, and utilizing catalytic rather than stoichiometric reagents are crucial for developing environmentally friendly synthetic routes. A recent method for the direct N-alkylation of unprotected amino acids using alcohols, which produces water as the only byproduct, could be explored for its applicability to the amino group of the indazole ring. nih.gov

Expanding the Scope of Biological Targets and Pathways for Investigation

Indazole derivatives have been investigated for a wide range of biological activities, including as anticancer agents and kinase inhibitors. rsc.orgevitachem.com For this compound, future research should aim to identify and validate its specific biological targets.

Potential Areas of Investigation:

Biological Target ClassRationaleExample Research
Kinase Inhibition Many indazole-containing compounds are potent kinase inhibitors.A series of 1H-indazole derivatives have been identified as orally bioavailable estrogen receptor degraders (SERDs). nih.gov
Anticancer Activity Indazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. rsc.orgA study on 1H-indazole-3-amine derivatives showed promising inhibitory effects against various cancer cell lines. researchgate.net
Antimicrobial Activity The nitrogen-containing heterocyclic structure is a common feature in antimicrobial agents.Derivatives of the related imidazole (B134444) scaffold have demonstrated effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli.
Central Nervous System (CNS) Activity The structural similarity to neurotransmitters suggests potential interactions with CNS receptors.The indazole scaffold is a privileged motif in medicinal chemistry, often utilized as a bioisostere for indole, which is present in many neuroactive compounds. nih.gov

Integration of High-Throughput Screening with Computational Chemistry

To accelerate the discovery of new therapeutic applications for this compound and its derivatives, the integration of high-throughput screening (HTS) and computational chemistry is essential.

HTS allows for the rapid screening of large libraries of compounds against a specific biological target. Negative data from HTS can be as informative as positive results, helping to guide the optimization of reaction conditions and the design of new derivatives. nih.gov

Computational chemistry can be used to:

Predict Biological Activity: In silico modeling can predict the binding affinity of this compound and its virtual derivatives to various protein targets.

Optimize Lead Compounds: Computational tools can guide the structural modifications of the lead compound to improve its potency, selectivity, and pharmacokinetic properties.

Elucidate Mechanism of Action: Molecular docking and dynamics simulations can provide insights into the binding mode of the compound at its target site, helping to understand its mechanism of action.

Development of Chemical Probes and Research Tools Based on the Indazole Scaffold

Beyond their therapeutic potential, indazole derivatives can be developed into valuable chemical probes and research tools to study biological processes. The structural features of this compound, including its fluorescent properties and potential for functionalization, make it a candidate for such applications.

Potential Applications:

Fluorescent Probes: The indazole ring system can serve as a fluorophore. By attaching specific recognition elements, derivatives of this compound could be designed as fluorescent probes to visualize specific enzymes, receptors, or other biomolecules within cells.

Affinity-Based Probes: The amino group can be functionalized to introduce photoaffinity labels or biotin (B1667282) tags. Such probes can be used to identify the protein targets of the compound through affinity chromatography and mass spectrometry.

Building Blocks for Combinatorial Libraries: this compound can serve as a versatile building block for the synthesis of combinatorial libraries of more complex molecules, which can then be screened for a wide range of biological activities.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and the broader class of indazole derivatives, leading to the development of new therapeutics and a deeper understanding of biological systems.

Q & A

Q. What are the recommended synthetic routes for N,1-Dimethyl-1H-indazol-5-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of This compound typically involves alkylation of the parent indazole scaffold. For example, analogous indazole derivatives (e.g., 5-bromo-1-methyl-1H-indazol-3-amine) are synthesized via nucleophilic substitution or catalytic coupling reactions. Optimization includes:
  • Temperature control : Reactions at 60–80°C in anhydrous DMF or THF to minimize side products.
  • Catalyst selection : Use of Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, as seen in indazole functionalization .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures.
  • Key Data : Yield improvements (from ~40% to 75%) are achieved by slow addition of methylating agents (e.g., methyl iodide) under inert atmospheres .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing This compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm methylation patterns (e.g., singlet for N–CH₃ at δ ~3.2 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 176.12 for C₉H₁₁N₃).
  • X-ray Diffraction (XRD) : Single-crystal XRD using SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and confirm regioselectivity of methylation .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C, based on tetrazole analogs ).

Advanced Research Questions

Q. How can computational methods predict the stability and reactivity of This compound in biological systems?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian09 or ORCA to compute HOMO/LUMO energies, identifying nucleophilic/electrophilic sites. For example, the indazole N1 atom shows high electron density, making it prone to oxidation.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., with kinase targets) using GROMACS. Parameterize force fields using thermodynamic data (e.g., ΔfH° from NIST ).
  • ADMET Prediction : Tools like SwissADME predict bioavailability (%F >50%) and blood-brain barrier permeability (logBB <0.3) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Discrepancies in IC₅₀ values or selectivity profiles may arise from:
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Structural Analog Analysis : Compare with 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine derivatives, noting substituent effects on potency .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. For example, electron-withdrawing groups at C5 enhance kinase inhibition .

Q. How can regioselective functionalization of This compound be achieved for SAR studies?

  • Methodological Answer :
  • Protection/Deprotection : Use Boc groups to shield the N1-methylamine during C3/C7 halogenation.
  • Directed Ortho-Metalation : Employ LDA (Lithium Diisopropylamide) to deprotonate C7, followed by electrophilic quenching (e.g., I₂) .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids at C5, leveraging Pd catalysts (e.g., Pd(dppf)Cl₂) .

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